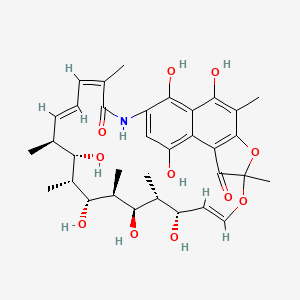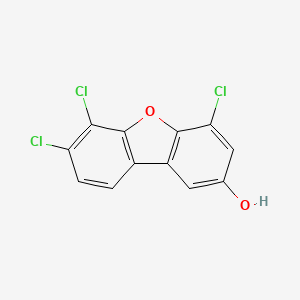
8-Hydroxy-3,4,6-trichlorodibenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy-3,4,6-trichlorodibenzofuran is a member of dibenzofurans.
科学的研究の応用
Metabolism and Biochemical Pathways
8-Hydroxy-3,4,6-trichlorodibenzofuran, a chlorinated dibenzofuran derivative, has been a subject of study in various contexts of scientific research, particularly in understanding its metabolism and biochemical pathways. For example, studies have investigated the metabolism of related chlorinated dibenzofurans in rats. These studies found that compounds like 2,3,7,8-tetrachlorodibenzofuran (TCDF) and 2,8-dichlorodibenzofuran (DCDF) undergo complex metabolic pathways, leading to the formation of various hydroxylated and sulfur-containing metabolites (Burka, McGown, & Tomer, 1990), (Kuroki, Hattori, Haraguchi, & Masuda, 1989).
Antagonistic Properties
Research has also explored the antagonistic properties of certain chlorodibenzofurans. For instance, compounds like 6-methyl-1,3,8-trichlorodibenzofuran (MCDF) have been studied for their ability to partially antagonize the induction of hepatic microsomal aryl hydrocarbon hydroxylase by TCDD, demonstrating the potential for these compounds to interact with specific receptors and affect enzyme activity (Harris, Zacharewski, Astroff, & Safe, 1989).
Antitumorigenic Activities
Further studies have explored the antitumorigenic activities of derivatives like 6-MCDF, investigating their efficacy in inhibiting tumor growth, such as in rat mammary tumor models. These studies have highlighted the potential therapeutic applications of these compounds in cancer treatment (McDougal, Wilson, & Safe, 1997).
Receptor Binding Affinities
Additionally, the receptor binding affinities of polychlorinated dibenzofurans have been quantified, providing insights into their interaction mechanisms with biological receptors. These studies are crucial in understanding the pharmacodynamics of these compounds (Farrell, Safe, & Safe, 1989).
特性
分子式 |
C12H5Cl3O2 |
|---|---|
分子量 |
287.5 g/mol |
IUPAC名 |
4,6,7-trichlorodibenzofuran-2-ol |
InChI |
InChI=1S/C12H5Cl3O2/c13-8-2-1-6-7-3-5(16)4-9(14)11(7)17-12(6)10(8)15/h1-4,16H |
InChIキー |
YLPGDDLRALHEGY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1C3=C(O2)C(=CC(=C3)O)Cl)Cl)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



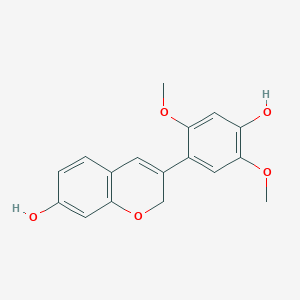
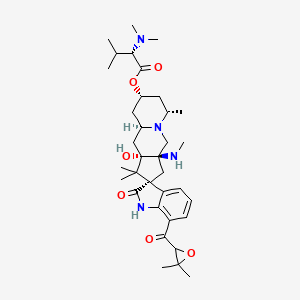
![3-[5-(4-Chlorophenyl)-2,3-dimethyl-1,2-oxazolidin-3-yl]pyridine](/img/structure/B1245146.png)


![4-{(3-Aminophenyl)[4-(4-fluorobenzyl)piperazin-1-yl]methyl}-N,N-diethylbenzamide](/img/structure/B1245149.png)
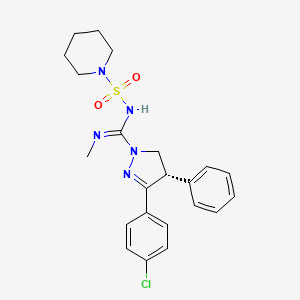

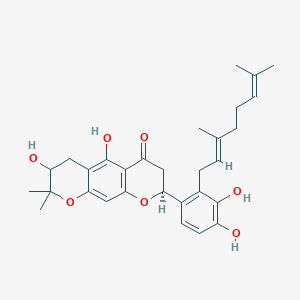
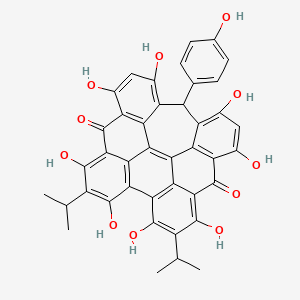

![(1S,13Z,17R,18R)-9-hydroxy-4,5-dimethoxy-16-oxa-23-azapentacyclo[15.7.1.18,12.02,7.018,23]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one](/img/structure/B1245161.png)
